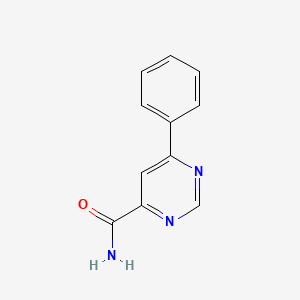

6-Phenylpyrimidine-4-carboxamide

Description

Structure

3D Structure

Properties

IUPAC Name |

6-phenylpyrimidine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9N3O/c12-11(15)10-6-9(13-7-14-10)8-4-2-1-3-5-8/h1-7H,(H2,12,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPVLPRBOXBUXMO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=NC=N2)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 6 Phenylpyrimidine 4 Carboxamide Derivatives

Established Synthetic Routes to 6-Phenylpyrimidine-4-carboxamide

The construction of the this compound scaffold can be achieved through several strategic approaches. These methods often involve the sequential or convergent assembly of the pyrimidine (B1678525) ring, followed by the introduction of the phenyl and carboxamide functionalities.

Amide Bond Formation Strategies

A crucial step in the synthesis of this compound is the formation of the amide bond. This is typically achieved by coupling a 6-phenylpyrimidine-4-carboxylic acid with an appropriate amine. Common coupling reagents are employed to activate the carboxylic acid, facilitating the nucleophilic attack by the amine. ucl.ac.uk

One widely used method involves the use of activating agents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) in the presence of a non-nucleophilic base such as DIPEA (N,N-Diisopropylethylamine) in a solvent like DMF (Dimethylformamide). nih.gov This approach offers high yields and is compatible with a broad range of amine substrates. nih.gov Alternative activating agents include T3P (n-propylphosphonic acid anhydride) and carbodiimides like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide). ucl.ac.uk

Recent advancements in green chemistry have also explored catalyst-based approaches, such as the use of boric acid, to promote amide bond formation directly from carboxylic acids and amines, offering a more environmentally benign alternative. researchgate.net

Table 1: Reagents for Amide Bond Formation

| Coupling Reagent | Base | Solvent | Reference |

| HATU | DIPEA | DMF | nih.gov |

| T3P | - | - | ucl.ac.uk |

| EDC | - | - | ucl.ac.uk |

| Boric Acid | - | - | researchgate.net |

Cross-Coupling Reactions for Phenyl Introduction

The introduction of the phenyl group at the 6-position of the pyrimidine ring is a key transformation. Palladium-catalyzed cross-coupling reactions are the most prevalent methods for this purpose.

The Suzuki-Miyaura coupling reaction is a powerful and versatile tool for forming carbon-carbon bonds. researchgate.net In the context of this compound synthesis, this reaction typically involves the coupling of a 6-halopyrimidine derivative with a phenylboronic acid or its ester. nih.govnih.gov

The reaction is catalyzed by a palladium(0) complex, such as Pd(PPh₃)₄, in the presence of a base like potassium carbonate or potassium phosphate. mdpi.comresearchgate.net The choice of solvent can vary, with mixtures of dioxane and water being common. mdpi.com Microwave irradiation has been shown to accelerate the reaction, leading to shorter reaction times and often improved yields. nih.gov The reactivity in Suzuki-Miyaura coupling can be influenced by the nature of the halogen on the pyrimidine ring, with iodides and bromides generally being more reactive than chlorides. mdpi.com

Table 2: Conditions for Suzuki-Miyaura Coupling

| Palladium Catalyst | Base | Solvent | Reference |

| Pd(PPh₃)₄ | K₂CO₃ | Dioxane/Water | mdpi.com |

| Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane | researchgate.net |

| Pd-SPhos catalyst | - | - | nih.gov |

Nucleophilic Substitution Reactions on Pyrimidine Halides

Nucleophilic aromatic substitution (SNAr) is another fundamental strategy for functionalizing the pyrimidine ring. researchgate.net The electron-deficient nature of the pyrimidine ring, particularly when substituted with electron-withdrawing groups, facilitates the displacement of halide ions by nucleophiles.

This approach is often used to introduce amine or alkoxy groups at the 6-position. For instance, reacting a 6-chloropyrimidine derivative with an amine in a suitable solvent like isopropanol, often with the addition of a base like DIPEA, can lead to the corresponding 6-aminopyrimidine. nih.gov Similarly, alkoxides can displace the halide to form 6-alkoxypyrimidines. The reactivity of the halogen follows the order F > Cl > Br > I, which is the reverse of that observed in Suzuki-Miyaura coupling. researchgate.net

Synthesis of Key Precursors and Intermediates for this compound Construction

The efficient synthesis of this compound relies on the availability of key precursors and intermediates. Halogenated pyrimidine carboxylic acids are particularly important building blocks.

Halogenated Pyrimidine Carboxylic Acid Synthesis

The synthesis of halogenated pyrimidine carboxylic acids often starts from readily available pyrimidine derivatives. For example, 6-chloropyrimidine-4-carboxylic acid can be a key intermediate. nih.gov One common synthetic route involves the cyclization of a three-carbon component with a source of the N-C-N fragment, such as urea (B33335) or thiourea (B124793), to form the pyrimidine ring, which is then followed by halogenation and oxidation or hydrolysis of a suitable precursor to install the carboxylic acid functionality. bu.edu.eg

For instance, a ketoenol acid can react with thiourea to form a 2-mercaptopyrimidine (B73435) derivative, which can then be further functionalized. nih.gov Another approach involves the hydrolysis of a corresponding ester or nitrile. libretexts.org The synthesis of pyrimidine-5-carbonitrile derivatives has been achieved through a one-pot reaction of substituted benzaldehydes, malononitrile (B47326), and urea/thiourea in the presence of ammonium (B1175870) chloride. ias.ac.in Subsequent hydrolysis of the nitrile group would yield the desired carboxylic acid.

The selection of the synthetic route for these precursors depends on the desired substitution pattern and the availability of starting materials. Careful control of reaction conditions is necessary to achieve regioselectivity, especially when multiple reactive sites are present on the pyrimidine ring. researchgate.net

Substituted Pyrimidine Amine Intermediate Synthesis

The synthesis of substituted pyrimidine amine intermediates is a critical step in the construction of this compound analogs. A common and effective method involves the condensation of various substituted benzaldehydes, malononitrile or cyanoacetamide, and urea or thiourea. ias.ac.in This multicomponent reaction, often carried out under solvent-free conditions using a catalyst like ammonium chloride, provides a straightforward route to pyrimidine-5-carbonitrile and pyrimidine-5-carboxamide intermediates. ias.ac.in The use of cyanoacetamide directly yields the desired pyrimidine-5-carboxamide, while the pyrimidine-5-carbonitrile can be subsequently hydrolyzed to the carboxamide. ias.ac.in

Another versatile approach to pyrimidine synthesis is the direct condensation of N-vinyl or N-aryl amides with nitriles. researchgate.net This method, mediated by trifluoromethanesulfonic anhydride (B1165640) and 2-chloropyridine, allows for a single-step formation of the pyrimidine ring. researchgate.net The reaction proceeds through the activation of the amide, followed by nucleophilic addition of the nitrile and subsequent annulation to afford the pyrimidine product. researchgate.net These methods provide access to a variety of substituted pyrimidine precursors necessary for the synthesis of diverse this compound libraries.

Diversification and Scaffold Modification Approaches

To explore the structure-activity relationships (SAR) of this compound derivatives, extensive modifications of the core scaffold are undertaken. These modifications typically focus on three key areas: the phenyl substituent, the carboxamide moiety, and the pyrimidine nucleus.

Chemical Modification of the Phenyl Substituent

Alterations to the phenyl group at the 6-position of the pyrimidine ring are crucial for modulating the biological activity and physicochemical properties of the compounds. A variety of substituted benzaldehydes can be utilized in the initial pyrimidine synthesis to introduce diverse functionalities on the phenyl ring. ias.ac.in These substitutions can range from simple alkyl and alkoxy groups to halogens and other functional groups, allowing for a systematic investigation of the electronic and steric effects on target binding.

Derivatization of the Carboxamide Moiety

The carboxamide group at the 4-position of the pyrimidine ring is a key interaction point for many biological targets and a prime site for derivatization. A widely used method for diversification is the amidation of a pyrimidine-5-carboxylic acid intermediate with a diverse range of amines. nih.govmdpi.com This approach allows for the introduction of various aliphatic, aromatic, and heterocyclic amines, leading to a large library of carboxamide analogs. nih.govmdpi.com For instance, a parallel solution-phase synthesis has been employed to react 1-methyl and 1-phenyl substituted 6-(5-oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxylic acids with a series of aliphatic amines to generate a library of corresponding carboxamides. nih.govmdpi.com This strategy has also been applied to create libraries of 2-substituted-4,5-dihydroxypyrimidine-6-carboxamides for antiviral screening. nih.gov The insertion of a carboxamide moiety can also influence the toxicokinetics of a molecule. nih.gov

Parallel Synthesis and Chemical Library Generation of this compound Analogs

The generation of chemical libraries of this compound analogs is essential for high-throughput screening and the discovery of novel bioactive compounds. uniroma1.it Parallel synthesis has emerged as a powerful tool for the rapid creation of large and diverse compound collections. nih.govmdpi.comuniroma1.it This approach involves the simultaneous synthesis of a series of related compounds in a spatially addressed format, such as in multi-well plates. nih.govmdpi.com

A notable example is the parallel solution-phase synthesis of a library of 24 6-(5-oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxamides. nih.govmdpi.com This was achieved through a five-step transformation of itaconic acid into key carboxylic acid intermediates, followed by parallel amidation with a set of 12 different aliphatic amines. nih.govmdpi.com Similarly, a parallel synthesis strategy was employed to create libraries of 2-substituted-4,5-dihydroxypyrimidine-6-carboxamides for the identification of novel antiviral agents. nih.gov The use of mixture-based synthetic combinatorial libraries, where millions of compounds can be assessed by testing a much smaller number of samples, represents another powerful strategy for exploring vast chemical space. nih.gov These library-based approaches, coupled with high-throughput screening, have proven successful in identifying lead compounds for various therapeutic targets. uniroma1.it

Structure Activity Relationship Sar Investigations of 6 Phenylpyrimidine 4 Carboxamide Analogs

Identification of Structural Determinants for Molecular Recognition

In the context of N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD) inhibitors, the pyrimidine-4-carboxamide (B1289416) scaffold serves as a crucial anchor. nih.gov Modifications at three key positions—the phenyl ring, the pyrimidine (B1678525) core, and the carboxamide moiety—have been shown to significantly impact inhibitory potency, highlighting their roles in molecular recognition. nih.govresearchgate.net For instance, the interaction of these analogs with their target can be enhanced through specific substitutions that promote favorable contacts within the binding site. nih.gov

Studies on antitubercular 6-dialkylaminopyrimidine carboxamides have further elucidated the structural requirements for molecular recognition. Chemoproteomic analysis identified specific protein targets, and the binding affinity was found to be dependent on the structural integrity of the ligand. nih.gov The core pyrimidine ring, along with its substituents, creates a specific pharmacophore that is essential for binding. nih.gov The ability of the molecule to engage in specific interactions, such as hydrogen bonds and hydrophobic interactions, is a critical factor for its biological activity. nih.gov

The pyrimidine ring itself is a privileged scaffold in medicinal chemistry, in part because it can act as a bioisostere for other aromatic systems like a phenyl group, which can improve pharmacokinetic and pharmacodynamic properties. gsconlinepress.com The nitrogen atoms at positions 1 and 3 of the pyrimidine ring are key features that can participate in hydrogen bonding, a fundamental aspect of molecular recognition. humanjournals.com

Positional and Substituent Effects on Chemical Activity

The chemical activity of 6-phenylpyrimidine-4-carboxamide analogs is highly sensitive to the position and nature of substituents on the phenyl ring, the carboxamide group, and the pyrimidine core itself. These modifications can influence the electronic properties, lipophilicity, and steric profile of the molecule, thereby modulating its interaction with biological targets.

Influence of Substitutions on the Phenyl Ring

Substituents on the phenyl ring play a pivotal role in modulating the biological activity of this compound analogs. The nature and position of these substituents can drastically alter the potency of the compounds.

For example, in a series of 4-morpholino-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine derivatives bearing a phenylpyrimidine-carboxamide moiety, the presence of electron-withdrawing groups such as -Cl, -F, and -CF3 on the phenyl ring was found to abolish the anticancer activity. nih.gov A comparison between compounds with a substituent at the C-4 position versus the C-3 position of the aryl group suggested that C-4 substitution might be more favorable for activity. nih.gov

In another study on antitubercular compounds, the presence of a 4-fluorophenyl group was a common feature in active analogs. nih.gov The specific substitution pattern on the phenyl ring is crucial for maintaining or enhancing activity. For instance, the replacement of an N-methylphenethylamine group with an (S)-3-phenylpiperidine conformationally restricted the molecule and led to a threefold increase in inhibitory potency against NAPE-PLD. nih.gov

The following table summarizes the effects of phenyl ring substitutions on the activity of selected this compound analogs.

| Compound ID | Phenyl Ring Substitution | Observed Activity | Reference |

| 12b-f | -Cl, -F, -CF3 | Loss of activity | nih.gov |

| 12h | 4-substituted aryl group | Active | nih.gov |

| 12j | 3-substituted aryl group | Inactive | nih.gov |

Role of Carboxamide Substituents in Activity Modulation

The carboxamide moiety is a critical component for the activity of this class of compounds, and substitutions on the amide nitrogen can lead to significant changes in potency and physicochemical properties.

In the development of NAPE-PLD inhibitors, modifications to the carboxamide substituent were a key optimization strategy. nih.govresearchgate.net For instance, replacing a morpholine (B109124) substituent with an (S)-3-hydroxypyrrolidine not only increased the inhibitory activity tenfold but also reduced the lipophilicity of the compound. nih.govresearchgate.net This highlights the dual role of the carboxamide substituent in influencing both target interaction and drug-like properties.

Furthermore, studies on N-pyridyl-4-methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxamides, which are structurally related, have shown that the nature of the substituent on the carboxamide nitrogen can influence the molecule's conformation and, consequently, its biological activity. mdpi.com The steric and electronic properties of the group attached to the carboxamide nitrogen are crucial for optimal activity.

Effects of Pyrimidine Core Modifications

Modifications to the pyrimidine core itself, beyond the phenyl and carboxamide attachments, can have a profound impact on the biological activity of these analogs. This includes substitutions at other positions on the pyrimidine ring or even replacement of the pyrimidine ring with another heterocyclic system.

In the pursuit of P2Y12 antagonists, optimization of the substituent at the 6-position of the pyrimidine ring was found to be critical for achieving high potency. nih.gov Both carbon-linked and nitrogen-linked substituents at this position were explored, leading to compounds with excellent activity in platelet aggregation assays. nih.gov

A study on antitubercular compounds involved the synthesis of analogs where the pyrimidine core was replaced with a pyridazine (B1198779) or a pyridone ring. nih.gov These modifications were designed to explore the importance of the pyrimidine scaffold for the observed biological activity. nih.gov Similarly, in another series, compounds with a phenylpyridine carboxamide scaffold generally exhibited better activity than those with a phenylpyrimidine carboxamide scaffold, indicating that the nature of the heterocyclic core is a key determinant of potency. nih.gov

Conformational Analysis and Stereochemical Impact on SAR

The three-dimensional conformation and stereochemistry of this compound analogs are critical factors that influence their structure-activity relationship (SAR). The spatial arrangement of atoms and functional groups dictates how the molecule fits into its biological target and can significantly impact its binding affinity.

Conformational restriction has been successfully employed as a strategy to enhance the potency of these analogs. For example, replacing a flexible N-methylphenethylamine group with a more rigid (S)-3-phenylpiperidine resulted in a threefold increase in the inhibitory activity against NAPE-PLD. nih.gov This suggests that a specific, pre-organized conformation is preferred for binding to the target.

Stereochemistry also plays a crucial role. The exchange of a morpholine substituent with an (S)-3-hydroxypyrrolidine, but not necessarily other stereoisomers, led to a tenfold increase in activity. nih.gov This highlights the importance of the specific stereochemical configuration for optimal interaction with the biological target.

X-ray diffraction analysis of related N-pyridyl-4-methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxamides revealed that the mutual arrangement of the planes of the benzothiazine and pyridine (B92270) fragments has a direct impact on their analgesic and anti-inflammatory activity. mdpi.com The study identified different molecular conformations, some of which were associated with higher levels of analgesic properties, underscoring the strong link between molecular conformation and biological function. mdpi.com

Computational and Theoretical Chemistry Studies on 6 Phenylpyrimidine 4 Carboxamide Systems

Quantum Chemical Computations for Electronic Structure and Geometry

Quantum chemical computations are fundamental in elucidating the three-dimensional arrangement of atoms and the electronic landscape of a molecule. These theoretical calculations provide a powerful lens to predict molecular properties that are often difficult to measure experimentally.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has become a standard and reliable method for investigating the structural and electronic properties of organic molecules, including pyrimidine (B1678525) derivatives. samipubco.comnih.gov This approach is favored for its balance of computational cost and accuracy. samipubco.com DFT calculations are typically performed using specific functionals, such as B3LYP, in conjunction with a basis set like 6-311G(d,p) or 6-31G* to optimize the molecular geometry and compute various parameters. jacsdirectory.comfrontiersin.org

Table 1: Representative Geometrical Parameters for Phenylpyrimidine Systems (Note: Data for the specific title compound is not available. This table illustrates typical parameters calculated for related structures.)

| Parameter | Description | Typical Calculated Value Range |

|---|---|---|

| Bond Length (Å) | Distance between two bonded atoms (e.g., C-N, C-C, C=O). | Data not available for this specific compound. |

| Bond Angle (°) | Angle formed by three connected atoms (e.g., C-N-C, N-C-C). | Data not available for this specific compound. |

| Dihedral Angle (°) | Torsional angle between the planes of the phenyl and pyrimidine rings. | Data not available for this specific compound. |

The electronic properties of a molecule are critical for understanding its reactivity and behavior. DFT calculations provide values for the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. irjweb.com The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability and chemical reactivity. biomedres.usnih.gov A smaller energy gap suggests higher reactivity, as less energy is required for electronic excitation. frontiersin.org The dipole moment, another important electronic property, is also calculated to understand the molecule's polarity and charge distribution. jacsdirectory.com

Table 2: Calculated Electronic Properties for Phenylpyrimidine Systems (Note: Data for the specific title compound is not available. This table illustrates typical parameters.)

| Property | Symbol | Description | Calculated Value |

|---|---|---|---|

| Highest Occupied Molecular Orbital Energy | EHOMO | Energy of the outermost electron-filled orbital. | Data not available. |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | Energy of the first electron-empty orbital. | Data not available. |

| Energy Gap | ΔE | Difference between ELUMO and EHOMO. | Data not available. |

| Dipole Moment | µ | Measure of the net molecular polarity. | Data not available. |

From the HOMO and LUMO energies, several global reactivity descriptors can be derived. These conceptual DFT-based parameters help to quantify the chemical reactivity and stability of the molecule. irjweb.comscispace.com Key descriptors include electronegativity (χ), chemical potential (μ), global hardness (η), global softness (S), and the electrophilicity index (ω). frontiersin.orgirjweb.com Global hardness is a measure of resistance to charge transfer, with a larger HOMO-LUMO gap correlating to higher hardness and greater stability. biomedres.us Softness is the reciprocal of hardness and indicates how easily the molecule's electron cloud can be polarized. The electrophilicity index quantifies the ability of a species to accept electrons. irjweb.com These descriptors are crucial for predicting how the molecule will interact with other chemical species. mdpi.com

Table 3: Chemical Reactivity Descriptors for Phenylpyrimidine Systems (Note: Data for the specific title compound is not available. This table illustrates typical parameters.)

| Descriptor | Symbol | Formula | Calculated Value |

|---|---|---|---|

| Electronegativity | χ | -(EHOMO + ELUMO)/2 | Data not available. |

| Global Hardness | η | (ELUMO - EHOMO)/2 | Data not available. |

| Global Softness | S | 1/(2η) | Data not available. |

| Electrophilicity Index | ω | μ2/(2η) | Data not available. |

DFT calculations can also be used to compute various thermodynamic parameters by performing frequency calculations on the optimized geometry. These parameters include zero-point vibrational energy (ZPVE), enthalpy, entropy, and Gibbs free energy. humanjournals.com Such calculations are vital for understanding the stability of the molecule and predicting the thermodynamics of reactions in which it might participate.

Table 4: Calculated Thermodynamic Parameters for Phenylpyrimidine Systems (Note: Data for the specific title compound is not available. This table illustrates typical parameters.)

| Parameter | Description | Calculated Value |

|---|---|---|

| Zero-Point Vibrational Energy (ZPVE) | The vibrational energy at 0 K. | Data not available. |

| Enthalpy (H) | The total heat content of the system. | Data not available. |

| Entropy (S) | A measure of the disorder or randomness of the system. | Data not available. |

| Gibbs Free Energy (G) | The energy available to do useful work. | Data not available. |

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

To investigate the behavior of 6-Phenylpyrimidine-4-carboxamide upon absorption of light, Time-Dependent Density Functional Theory (TD-DFT) is the method of choice. rsc.org TD-DFT is a powerful tool for calculating the properties of electronically excited states, such as electronic transition energies, oscillator strengths, and absorption spectra (UV-Vis). rsc.orgresearchgate.net This method allows for the prediction of how the molecule will interact with electromagnetic radiation and is crucial for understanding its photophysical properties. nih.gov For instance, TD-DFT calculations can elucidate the nature of electronic transitions, such as n→π* or π→π*, and predict the wavelength of maximum absorption (λmax). scirp.org These studies are essential for applications in materials science and photochemistry. rsc.org

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For derivatives of pyrimidine-4-carboxamide (B1289416), QSAR studies have been instrumental in identifying key molecular descriptors that influence their inhibitory potential against various biological targets.

These studies typically involve calculating a wide range of descriptors—such as electronic, steric, and physicochemical properties—for a set of molecules with known activities. Statistical methods, including Multiple Linear Regression (MLR) and Artificial Neural Networks (ANN), are then employed to build a predictive model. igi-global.comresearchgate.net For instance, a QSAR study on a series of 5-hydroxy-6-oxo-1,6-dihydropyrimidine-4-carboxamide derivatives as HIV-1 integrase inhibitors successfully developed models to predict their inhibitory activity (pIC50). igi-global.com The robustness of these models is rigorously assessed through internal and external validation techniques, such as leave-one-out (LOO) cross-validation (q²) and prediction for a test set (r²_pred). researchgate.nettandfonline.com Such models have demonstrated that the biological activity of these compounds is significantly dependent on their electronic and structural properties. igi-global.com

Table 1: Example of a QSAR Model for Pyrimidine-4,6-diamine Derivatives as JAK3 Inhibitors

This table summarizes the statistical validation of a QSAR model developed using Multiple Linear Regression (MLR) and Artificial Neural Network (ANN) methods for a series of 30 pyrimidine-4,6-diamine derivatives.

| Parameter | Description | MLR Model Value | ANN Model Value |

|---|---|---|---|

| R² | Coefficient of determination for the training set. | 0.89 | 0.95 |

| Q² (LOO) | Cross-validation coefficient, indicating model predictivity. | 0.65 | N/A |

| Data Set Size | Total number of compounds in the study. | 30 (21 training, 9 test) | |

| Key Finding | The study identified specific structural features crucial for JAK3 inhibition and designed new compounds with high predicted inhibitory potency. tandfonline.com |

Comparative Molecular Field Analysis (CoMFA) is a 3D-QSAR technique that correlates the biological activity of molecules with their 3D steric and electrostatic fields. nih.govijpsonline.com The methodology involves aligning a set of structurally related compounds, placing them in a 3D grid, and calculating the interaction energies between a probe atom and each molecule at the grid points. These energy values serve as the descriptors for a Partial Least Squares (PLS) analysis to generate a QSAR model.

The results are visualized as 3D contour maps, which highlight regions where modifications to the molecular structure are likely to enhance or diminish biological activity. For example, in a study on thieno-pyrimidine derivatives, CoMFA contour maps indicated that bulky substituents in specific regions (green contours) would increase activity, while steric hindrance in other areas (yellow contours) would be detrimental. nih.gov Similarly, electrostatic maps guide the placement of electron-donating or electron-withdrawing groups to optimize interactions with the target. nih.gov These models are validated statistically, with a cross-validated q² value above 0.5 and a non-cross-validated r² value above 0.6 being generally accepted as robust. mdpi.com

Comparative Molecular Similarity Index Analysis (CoMSIA) is an extension of CoMFA that offers a more refined understanding of structure-activity relationships. nih.gov In addition to steric and electrostatic fields, CoMSIA evaluates three other descriptor fields: hydrophobic, hydrogen bond donor, and hydrogen bond acceptor. mdpi.com A key advantage of CoMSIA is its use of a Gaussian function to calculate molecular similarity indices, which results in smoother, more interpretable contour maps by avoiding the abrupt energy cutoffs seen in CoMFA. mdpi.com

In studies involving pyrimidine derivatives, CoMSIA models often provide a complementary and sometimes more predictive view than CoMFA. nih.govnih.gov The generated contour maps for hydrophobicity, for instance, can pinpoint regions where increasing lipophilicity would be favorable for activity. The hydrogen bond donor and acceptor maps highlight specific sites where adding or removing H-bonding functionalities could improve binding affinity to the target receptor. nih.gov The statistical reliability of CoMSIA models is assessed using the same metrics as CoMFA, such as q² and r².

Table 2: Statistical Comparison of CoMFA and CoMSIA Models for Thieno-Pyrimidine Derivatives

This table presents the statistical results from a 3D-QSAR study on thieno-pyrimidine derivatives as VEGFR3 inhibitors, comparing the performance of the generated CoMFA and CoMSIA models.

| Statistical Parameter | CoMFA Model | CoMSIA Model | Significance |

|---|---|---|---|

| q² (Cross-validated r²) | 0.818 | 0.801 | Indicates high predictive ability for both models. |

| r² (Non-cross-validated r²) | 0.917 | 0.897 | Shows a strong correlation between predicted and actual activity. |

| r²_pred (External validation) | 0.794 | 0.762 | Confirms the robustness of the models on an external test set. |

| Field Contributions | Steric: 67.7% Electrostatic: 32.3% | Steric, Electrostatic, Hydrophobic, H-Bond Acceptor, H-Bond Donor | Highlights the dominant interactions for each model. |

Data derived from a study on thieno-pyrimidine derivatives. nih.gov

Molecular Docking and Molecular Dynamics Simulations for Ligand-Target Interactions

Molecular docking is a computational method used to predict the preferred orientation of a ligand when bound to a receptor, typically a protein. This technique is crucial for understanding the binding mode of this compound derivatives at their biological targets. The process involves generating a multitude of possible binding poses and scoring them based on factors like intermolecular energies and geometric complementarity. Docking studies on pyrimidine carboxamide derivatives have successfully identified key amino acid residues responsible for binding, such as through hydrogen bonds and π-π stacking interactions. tandfonline.comacs.org

To further validate the docking results and assess the stability of the ligand-protein complex, Molecular Dynamics (MD) simulations are performed. MD simulations model the atomic and molecular motion of the complex over time, providing insights into its dynamic behavior in a simulated physiological environment. tandfonline.com A stable interaction is often confirmed by analyzing the Root Mean Square Deviation (RMSD) of the ligand and protein backbone atoms over the simulation period (e.g., 100-500 ns). A low and stable RMSD value suggests that the ligand remains securely bound within the active site. tandfonline.com

Table 3: Molecular Docking and MD Simulation Insights for Pyrimidine-based Inhibitors

This table shows representative findings from in-silico studies on pyrimidine derivatives, highlighting key interactions and stability metrics.

| Compound Type | Target Protein | Key Docking Interactions | MD Simulation Finding | Reference |

|---|---|---|---|---|

| Pyrimidine-4,6-diamine derivatives | JAK3 | Hydrogen bonds with key residues in the ATP-binding site. | Stable RMSD over 500 ns simulation, confirming stable binding. | tandfonline.com |

| (R/S)-2-Thioxo-3,4-dihydropyrimidine-5-carboxanilides | Fungal 14-α demethylase | High glide score (-10.261 kcal/mol) indicating strong binding affinity. | N/A | acs.org |

Mechanistic and Molecular Target Elucidation for 6 Phenylpyrimidine 4 Carboxamide Derivatives

Biochemical Mechanism of Action Studies at the Molecular Level

Derivatives of 6-phenylpyrimidine-4-carboxamide employ several biochemical mechanisms to elicit their pharmacological effects. A prominent mechanism is the positive allosteric modulation of the M1 muscarinic acetylcholine (B1216132) receptor (M1 mAChR). nih.govmonash.edunih.gov Unlike orthosteric ligands that bind to the same site as the endogenous agonist, these derivatives bind to a distinct allosteric site on the receptor. This binding enhances the receptor's response to acetylcholine, leading to a potentiation of downstream signaling. nih.govnih.gov This allosteric modulation is a promising strategy for treating cognitive deficits seen in conditions like Alzheimer's disease and schizophrenia, as it offers greater receptor subtype selectivity and a reduced risk of side effects compared to non-selective orthosteric agonists. monash.edunih.gov

Another significant mechanism of action for certain this compound analogs is the inhibition of key enzymes. For instance, some derivatives have been identified as inhibitors of dihydroorotate (B8406146) dehydrogenase (DHODH), a crucial enzyme in the de novo pyrimidine (B1678525) synthesis pathway. nih.gov By inhibiting DHODH, these compounds can disrupt the production of pyrimidines, which are essential for DNA and RNA synthesis, thereby affecting rapidly proliferating cells such as cancer cells. nih.govnih.gov

Furthermore, specific derivatives like 4-iodo-6-phenylpyrimidine (B1666336) (4-IPP) act as irreversible inhibitors of macrophage migration inhibitory factor (MIF) and D-dopachrome tautomerase (DDT). medchemexpress.comnih.gov 4-IPP covalently binds to MIF, effectively halting its biological activity. medchemexpress.com This inhibition has been shown to downregulate the stemness phenotype and induce apoptosis in glioblastoma stem cells. nih.gov

Identification and Characterization of Putative Biological Targets

The diverse pharmacological activities of this compound derivatives stem from their interaction with a range of biological targets. These targets include enzymes, receptors, and kinases, each playing a critical role in various physiological and pathological processes.

| Biological Target | Compound Class/Example | Therapeutic Area |

| M1 Muscarinic Acetylcholine Receptor (M1 mAChR) | 6-Phenylpyrimidin-4-ones | Alzheimer's Disease, Schizophrenia |

| P2Y12 Receptor | 2-Phenylpyrimidine-4-carboxamide (B13652400) analogs | Thrombosis |

| Dihydroorotate Dehydrogenase (DHODH) | Various pyrimidine derivatives | Cancer, Autoimmune Diseases |

| Macrophage Migration Inhibitory Factor (MIF) | 4-Iodo-6-phenylpyrimidine (4-IPP) | Cancer, Inflammatory Diseases |

| Cyclin-Dependent Kinases (CDK4/6) | N-(pyridin-2-yl)-4-(thiazol-5-yl)pyrimidin-2-amines | Cancer |

| Microtubule Affinity-Regulating Kinase 4 (MARK4) | 4,6-Disubstituted pyrimidine-based inhibitors | Alzheimer's Disease, Cancer |

| Salt-Inducible Kinases (SIKs) | Pyrimidine-5-carboxamide derivatives | Inflammatory Bowel Disease |

| Hematopoietic Progenitor Kinase 1 (HPK1) | N-(phenyl)-2-(phenyl)pyrimidine-4-carboxamide derivatives | Cancer |

| Biotin Carboxylase | Pyridopyrimidine inhibitors | Bacterial Infections |

Enzyme Inhibition Mechanism Investigations

The inhibitory action of this compound derivatives against various enzymes has been a focal point of research. For DHODH, a mitochondrial enzyme essential for pyrimidine synthesis, inhibitors from this chemical class have been developed to target cancer and autoimmune diseases. nih.gov The inhibition of DHODH leads to pyrimidine starvation, which can induce differentiation in leukemia cells. nih.gov

In the case of macrophage migration inhibitory factor (MIF), the derivative 4-iodo-6-phenylpyrimidine (4-IPP) acts as a suicide substrate, forming an irreversible covalent bond with the enzyme. medchemexpress.com This mechanism effectively blocks the biological functions of MIF. medchemexpress.com

Research into microtubule affinity-regulating kinase 4 (MARK4) inhibitors has identified 4,6-disubstituted pyrimidine derivatives with micromolar inhibitory activity. nih.gov A malachite green-based ATPase inhibition assay is a common method to determine the IC50 values of these compounds against MARK4. nih.gov Similarly, derivatives of N-(pyridin-2-yl)-4-(thiazol-5-yl)pyrimidin-2-amine have been developed as highly potent and selective inhibitors of cyclin-dependent kinases 4 and 6 (CDK4/6), which are key regulators of the cell cycle. nih.gov

Receptor Interaction and Allosteric Modulation Studies

A significant area of investigation for this compound derivatives is their role as positive allosteric modulators (PAMs) of the M1 muscarinic acetylcholine receptor (M1 mAChR). nih.govmonash.edunih.gov These compounds bind to an allosteric site on the receptor, which is topographically distinct from the orthosteric binding site for the endogenous ligand, acetylcholine (ACh). nih.gov This binding event enhances the affinity and/or efficacy of ACh, thereby potentiating the receptor's signaling. nih.govnih.gov

Studies have shown that modifications to the pendant moiety of the 6-phenylpyrimidin-4-one scaffold are crucial for both allosteric binding affinity and the intrinsic agonistic efficacy of these PAMs. monash.edunih.gov The development of these M1 PAMs aims to achieve high cooperativity with ACh while minimizing direct allosteric agonism, offering a refined approach to treating cognitive disorders. nih.gov

Kinase Inhibition Profiling

The pyrimidine scaffold is a well-established hinge-binding motif for kinase inhibitors. nih.gov Derivatives of this compound have been profiled against a wide range of kinases to determine their potency and selectivity. For instance, a series of 5-chloro-N4-phenyl-N2-(pyridin-2-yl)pyrimidine-2,4-diamine derivatives were identified as dual inhibitors of CDK6 and CDK9. nih.gov Compound 66 from this series demonstrated balanced potency against both kinases and good selectivity over CDK2. nih.gov

In another study, aminopyrimidine analogs were screened against a panel of kinases, including understudied kinases implicated in neurodegeneration. nih.govacs.org This profiling revealed that certain substitutions on the pyrimidine ring could narrow the inhibition profile, enhancing selectivity. nih.gov Furthermore, pyrimidine-5-carboxamide derivatives have been developed as inhibitors of salt-inducible kinases (SIKs), which are involved in inflammatory processes. nih.gov

Cellular Pathway Modulation and Molecular Signaling Interventions by this compound Analogs

The interaction of this compound derivatives with their molecular targets triggers a cascade of events that modulate various cellular pathways and signaling networks. For example, the inhibition of MIF and its homolog D-dopachrome tautomerase (DDT) by 4-iodo-6-phenylpyrimidine (4-IPP) in glioblastoma stem cells leads to the downregulation of the PI3K/pAKT and MAPK/pERK signaling pathways. nih.gov This inhibition also suppresses the expression of stemness factors like Olig2 and SOX2. nih.gov

In the context of cancer, dual inhibitors of CDK6 and CDK9, such as compound 66 , have been shown to suppress the downstream signaling pathways of these kinases. nih.gov This leads to the inhibition of cell proliferation by inducing cell cycle arrest and apoptosis. nih.gov Similarly, pyrimidine-5-carboxamide derivatives that inhibit SIKs up-regulate the expression of the anti-inflammatory cytokine IL-10 and reduce the pro-inflammatory cytokine IL-12 in macrophages. nih.gov These compounds also elevate the expression of genes targeted by the cAMP response element-binding protein (CREB). nih.gov

Metabolomic studies have revealed that 5-aminoimidazole-4-carboxamide-1-β-riboside (AICAr), a related compound, induces apoptosis in multiple myeloma cells by causing pyrimidine starvation. nih.gov This is achieved through the inhibition of UMP synthetase, the final enzyme in the de novo pyrimidine biosynthetic pathway. nih.gov

Spectroscopic and Crystallographic Characterization of 6 Phenylpyrimidine 4 Carboxamide and Its Derivatives

Vibrational Spectroscopy Analysis (FT-IR, FT-Raman)

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) techniques, is a powerful tool for identifying functional groups and characterizing the bonding framework of a molecule. carleton.edu The vibrational modes of 6-Phenylpyrimidine-4-carboxamide are determined by the collective motions of its atoms, with specific frequencies corresponding to stretching, bending, and torsional vibrations.

In the FT-IR spectrum of pyrimidine (B1678525) derivatives, characteristic bands are observed that confirm the molecular structure. For instance, the N-H stretching vibrations of primary amino groups in similar structures typically appear in the range of 3317-3456 cm⁻¹. ijirset.com The carboxamide group (-CONH₂) is particularly informative. The carbonyl (C=O) stretching vibration gives rise to a strong absorption band, typically found around 1674 cm⁻¹. researchgate.net The N-H stretching vibrations of the amide appear as distinct bands, while the N-H bending vibration is also observable. nih.gov

Aromatic and heteroaromatic ring systems exhibit a series of characteristic vibrations. Aromatic C-H stretching vibrations are generally weak and appear above 3000 cm⁻¹. ijirset.com The C=C and C=N stretching vibrations within the pyrimidine and phenyl rings occur in the 1400-1600 cm⁻¹ region. The specific frequencies are sensitive to substitution patterns.

FT-Raman spectroscopy provides complementary information to FT-IR, particularly for non-polar bonds and symmetric vibrations. nih.gov The ring breathing modes of the phenyl and pyrimidine rings are often prominent in the Raman spectrum. researchgate.net For related molecules, theoretical calculations using Density Functional Theory (DFT) are often employed to aid in the assignment of complex vibrational spectra, correlating experimental frequencies with specific atomic motions (Potential Energy Distribution, PED). nih.govnih.gov

Table 1: Expected Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Spectroscopy Technique | Comments |

|---|---|---|---|

| N-H Stretch (Amide) | 3450 - 3180 | FT-IR | Often appears as two bands for -NH₂. |

| Aromatic C-H Stretch | 3100 - 3000 | FT-IR, FT-Raman | Typically weak in FT-IR. |

| C=O Stretch (Amide I) | 1680 - 1650 | FT-IR | Strong, characteristic band. researchgate.net |

| N-H Bend (Amide II) | 1650 - 1590 | FT-IR | Medium to strong band. nih.gov |

| Ring C=C & C=N Stretch | 1600 - 1400 | FT-IR, FT-Raman | Multiple bands corresponding to phenyl and pyrimidine rings. |

| C-N Stretch | 1250 - 1200 | FT-IR | Associated with the pyrimidine ring and amide group. ijirset.com |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise connectivity and spatial arrangement of atoms in a molecule. Through ¹H and ¹³C NMR, the chemical environment of each hydrogen and carbon atom can be mapped.

For this compound, the ¹H NMR spectrum is expected to show distinct signals for the protons on the pyrimidine ring, the phenyl ring, and the amide group. The protons of the pyrimidine ring are expected to appear as singlets in the downfield region (typically δ 8.5-9.5 ppm) due to the electron-withdrawing effect of the nitrogen atoms. The phenyl group protons will present as a multiplet in the aromatic region (δ 7.0-8.5 ppm), with the exact pattern depending on the rotational freedom and electronic effects. nih.gov The amide protons (-CONH₂) are expected to appear as a broad singlet, the chemical shift of which can be sensitive to solvent and temperature. mdpi.com

The ¹³C NMR spectrum provides information on each carbon atom. The carbonyl carbon of the carboxamide group is typically the most downfield signal, expected around δ 164-166 ppm. nih.gov The carbons of the pyrimidine ring will resonate at distinct chemical shifts, influenced by the nitrogen atoms and the phenyl and carboxamide substituents. For the parent pyrimidine, the carbon atoms resonate at δ 157.3 (C2), 158.4 (C4/C6), and 122.3 (C5) ppm. spectrabase.com Substitution with a phenyl group at C6 and a carboxamide at C4 will significantly alter these values. The phenyl carbons will show a characteristic pattern of signals in the δ 125-140 ppm range. nih.gov Detailed 2D NMR experiments, such as gCOSY, gHSQC, and gHMBC, are often used to make unambiguous assignments of all proton and carbon signals. nih.gov

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound

| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Comments |

|---|---|---|---|

| H2 (Pyrimidine) | 9.2 - 9.4 | 157 - 159 | Deshielded proton adjacent to two N atoms. |

| H5 (Pyrimidine) | 7.8 - 8.2 | 118 - 122 | Influenced by adjacent carboxamide and phenyl groups. |

| Phenyl Protons | 7.5 - 8.3 | 128 - 138 | Complex multiplet for ortho, meta, and para protons. nih.gov |

| Amide Protons (-NH₂) | 7.0 - 8.5 (broad) | - | Chemical shift is solvent and concentration dependent. mdpi.com |

| C2 (Pyrimidine) | - | 157 - 159 | Carbon between two nitrogen atoms. spectrabase.com |

| C4 (Pyrimidine) | - | 162 - 165 | Carbon attached to the carboxamide group. |

| C5 (Pyrimidine) | - | 118 - 122 | Upfield relative to other pyrimidine carbons. |

| C6 (Pyrimidine) | - | 163 - 166 | Carbon attached to the phenyl group. |

| Carbonyl Carbon (-C =O) | - | 165 - 168 | Typically the most downfield signal. nih.gov |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy probes the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. shu.ac.uk The absorption of photons promotes electrons from lower energy ground states to higher energy excited states. The chromophores in this compound—the phenyl ring, the pyrimidine ring, and the carbonyl group—give rise to characteristic absorption bands.

The primary electronic transitions observed for organic molecules like this are π → π* and n → π* transitions. pharmatutor.org

π → π* transitions: These are high-energy transitions involving the excitation of an electron from a π bonding orbital to a π* antibonding orbital. They are characteristic of unsaturated systems like aromatic rings and double bonds. These transitions typically result in strong absorption bands (high molar absorptivity, ε). pharmatutor.org For phenylpyrimidine systems, these bands are often observed below 300 nm. nih.gov

n → π* transitions: These are lower-energy transitions where an electron from a non-bonding orbital (lone pair), such as on the nitrogen atoms of the pyrimidine ring or the oxygen of the carbonyl group, is promoted to a π* antibonding orbital. These transitions are typically "forbidden" by symmetry rules, resulting in weak absorption bands (low molar absorptivity) at longer wavelengths. pharmatutor.org

The conjugation between the phenyl ring and the pyrimidine ring is expected to cause a bathochromic (red) shift, moving the absorption maxima to longer wavelengths compared to the individual, non-conjugated chromophores. uomustansiriyah.edu.iq The solvent can also influence the position of absorption bands; n → π* transitions often experience a hypsochromic (blue) shift in polar solvents. shu.ac.uk

Table 3: Expected Electronic Transitions and Absorption Maxima (λmax) for this compound

| Transition Type | Chromophore | Expected λmax (nm) | Molar Absorptivity (ε) |

|---|---|---|---|

| π → π* | Phenyl Ring, Pyrimidine Ring | 250 - 300 | High ( > 10,000 L mol⁻¹ cm⁻¹) |

| n → π* | Pyrimidine Nitrogens | 300 - 340 | Low ( < 2,000 L mol⁻¹ cm⁻¹) |

Single Crystal X-ray Diffraction for Solid-State Structure Determination

The process involves irradiating a single crystal with monochromatic X-rays. The crystal diffracts the X-rays in a specific pattern, which is dependent on the internal arrangement of atoms. carleton.edu By analyzing the positions and intensities of the diffracted beams, a three-dimensional electron density map of the unit cell can be constructed, from which the atomic positions are determined and the molecular structure is solved and refined. carleton.edu

While the specific crystal structure for this compound is not available in the searched literature, analysis of related pyrimidine carboxamide derivatives provides insight into the expected structural features. For example, one would anticipate the pyrimidine and phenyl rings to be non-coplanar, with a certain dihedral angle between them. The carboxamide group may participate in intermolecular hydrogen bonding, forming dimers or extended networks that stabilize the crystal structure. The table below shows representative crystallographic data for a related pyrimidine derivative to illustrate the type of information obtained from a single crystal X-ray diffraction study.

Table 4: Representative Crystallographic Data for a Pyrimidine Derivative

| Parameter | Example Value |

|---|---|

| Chemical Formula | C₁₃H₁₀N₄O₂ |

| Formula Weight | 254.25 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 7.854(2) |

| b (Å) | 13.934(4) |

| c (Å) | 10.567(3) |

| α (°) | 90 |

| β (°) | 97.816(14) |

| γ (°) | 90 |

| Volume (ų) | 1145.1(5) |

| Z (molecules/unit cell) | 4 |

| Calculated Density (g/cm³) | 1.474 |

Note: Data presented is for a representative pyrimidine derivative for illustrative purposes and is not for this compound.

Chemical Reactivity and Stability Studies of 6 Phenylpyrimidine 4 Carboxamide Scaffolds

Reactivity of Pyrimidine (B1678525) Nitrogen and Carbon Centers

The pyrimidine ring is a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 3. This arrangement of nitrogen atoms significantly influences the electron distribution within the ring, rendering it electron-deficient. nih.gov This electron deficiency is a key factor governing the reactivity of the pyrimidine core in 6-phenylpyrimidine-4-carboxamide.

The nitrogen atoms in the pyrimidine ring possess lone pairs of electrons and can act as nucleophiles or bases. However, their basicity is considerably lower than that of pyridine (B92270) due to the presence of the second electron-withdrawing nitrogen atom. N-alkylation of pyrimidines is a feasible reaction, often requiring the use of alkylating agents under specific conditions. researchgate.netresearchgate.netrsc.orgmdpi.com For instance, N-alkylation can be achieved using alkyl halides in the presence of a base. mdpi.com

Conversely, electrophilic aromatic substitution on the pyrimidine ring is generally difficult to achieve due to the deactivating effect of the two nitrogen atoms. When such reactions do occur, they typically proceed at the C5 position, which is the most electron-rich carbon in the ring.

In the context of this compound, the phenyl group at C6 and the carboxamide group at C4 will further modulate the reactivity of the pyrimidine ring through their electronic effects.

Table 1: General Reactivity of Pyrimidine Nitrogen and Carbon Centers

| Position | Type of Center | General Reactivity | Influencing Factors |

| N1, N3 | Nitrogen (Basic/Nucleophilic) | Moderately basic, can undergo N-alkylation. researchgate.netresearchgate.netrsc.orgmdpi.com | Presence of two electron-withdrawing nitrogen atoms reduces basicity compared to pyridine. |

| C2, C4, C6 | Carbon (Electrophilic) | Susceptible to nucleophilic attack, especially with a good leaving group. | Electron-withdrawing effect of ring nitrogens. |

| C5 | Carbon (Nucleophilic) | Most favorable site for electrophilic substitution. | Least electron-deficient carbon atom in the ring. |

Functional Group Reactivity in this compound Derivatives

The carboxamide functional group at the C4 position of the pyrimidine ring is a key site for chemical modification. The reactivity of this group is characteristic of amides in general. One of the most common reactions of carboxamides is hydrolysis, which can occur under both acidic and basic conditions to yield the corresponding carboxylic acid. nih.gov This reaction typically requires heating and the presence of a strong acid or base.

The amide nitrogen is generally not very nucleophilic due to the delocalization of its lone pair into the carbonyl group. However, the carboxamide can be involved in various other transformations. For instance, dehydration of the primary carboxamide can lead to the formation of a nitrile.

The phenyl group at the C6 position is an aromatic ring and can undergo electrophilic substitution reactions, such as nitration, halogenation, or sulfonation. The conditions for these reactions would need to be carefully chosen to avoid unwanted reactions on the pyrimidine ring.

The synthesis of various derivatives of this compound highlights the reactivity of its functional groups. For example, the synthesis of 2-mercapto-6-phenylpyrimidine-4-carboxylic acid derivatives involves reactions that modify the pyrimidine core, demonstrating its susceptibility to certain chemical transformations. nih.govnih.gov

Degradation Pathways and Chemical Stability under Research Conditions

The stability of this compound under various research conditions is a critical consideration. Degradation can occur through several pathways, including thermal and photochemical processes.

Thermal Degradation: Studies on the thermal decomposition of related heterocyclic compounds suggest that degradation often proceeds via radical mechanisms. mdpi.commdpi.comnih.govepa.gov For aromatic and heterocyclic amides, thermal stress can lead to the cleavage of the amide bond, as well as the fragmentation of the heterocyclic ring itself. epa.gov The decomposition of nitrogen-rich heterocyclic compounds in an inert atmosphere has been shown to involve the homolytic breaking of C-C and C-N bonds. nih.gov In an oxidizing atmosphere, the degradation process is often more complex and can lead to the formation of various oxides of carbon and nitrogen. mdpi.comnih.gov The thermal stability of such compounds is influenced by the nature and position of substituents on the aromatic and heterocyclic rings. mdpi.com

Photodegradation: Many organic molecules, particularly those containing aromatic and heterocyclic rings, are susceptible to photodegradation upon exposure to light, especially UV radiation. mdpi.com The pyrimidine core is known to be photosensitive. acs.org Photodegradation pathways can involve a variety of reactions, including photo-induced hydrolysis, oxidation, or rearrangement. The presence of a phenyl group and a carboxamide group can influence the photostability of the molecule. The specific photoproducts formed will depend on the irradiation wavelength and the reaction medium. For some pharmaceuticals with pyrimidine cores, inclusion in systems like liposomes has been shown to enhance their photostability. nih.gov

Chemical Stability: The chemical stability of this compound will also depend on the pH of the medium and the presence of other reactive species. As mentioned, the carboxamide bond is susceptible to hydrolysis under strongly acidic or basic conditions. The pyrimidine ring itself can also undergo reactions in the presence of strong nucleophiles or electrophiles.

Table 2: Potential Degradation Pathways and Products of this compound

| Degradation Condition | Potential Pathway | Potential Degradation Products |

| Thermal (Inert Atmosphere) | Radical mechanism, cleavage of C-N and C-C bonds. nih.govepa.gov | Phenylpyrimidine, benzene, pyrimidine fragments, nitriles, ammonia, carbon monoxide. |

| Thermal (Oxidizing Atmosphere) | Oxidation and combustion processes. mdpi.comnih.gov | Oxides of carbon (CO, CO2), oxides of nitrogen (NOx), water, aromatic fragments. |

| Photochemical | Photo-induced hydrolysis, oxidation, ring cleavage. mdpi.comacs.org | 6-Phenylpyrimidine-4-carboxylic acid, hydroxylated derivatives, ring-opened products. |

| Acidic/Basic Hydrolysis | Nucleophilic acyl substitution at the carboxamide. nih.gov | 6-Phenylpyrimidine-4-carboxylic acid and ammonia. |

It is important to note that the specific degradation products and the kinetics of these processes would need to be determined through dedicated experimental studies on this compound.

Applications and Emerging Directions in 6 Phenylpyrimidine 4 Carboxamide Research

Exploration in Cholinesterase Inhibition Studies

While the 6-phenylpyrimidine-4-carboxamide core has been extensively studied for other applications, its direct exploration as a cholinesterase inhibitor is not yet widely documented in peer-reviewed literature. However, the broader class of pyrimidine (B1678525) derivatives has shown promise in this area. Cholinesterase inhibitors are a key therapeutic class for managing the symptoms of Alzheimer's disease by preventing the breakdown of the neurotransmitter acetylcholine (B1216132). google.comfrontiersin.org

Research into structurally related compounds provides a rationale for investigating 6-phenylpyrimidine-4-carboxamides for this purpose. For example, a series of 4,6-diphenylpyrimidine (B189498) derivatives were synthesized and found to be potent and selective inhibitors of both monoamine oxidase (MAO) and acetylcholinesterase (AChE) at nanomolar concentrations. nih.gov Similarly, other pyrimidine-based compounds have been designed as multi-target-directed ligands for Alzheimer's disease, aiming to inhibit cholinesterases and address other pathological factors. frontiersin.org The synthesis and evaluation of various pyrimidine carboxamide derivatives have demonstrated that this scaffold can yield compounds with significant AChE inhibitory activity. nih.gov These findings suggest that the this compound scaffold could be a valuable starting point for the design of novel cholinesterase inhibitors.

Investigation as Kinase Inhibitors for Molecular Intervention

Protein kinases are critical regulators of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer. The pyrimidine scaffold is a well-established "hinge-binding" motif found in numerous FDA-approved kinase inhibitors. nih.gov Consequently, the this compound framework has been investigated for its potential to yield novel kinase inhibitors.

One area of exploration has been the development of inhibitors for microtubule affinity-regulating kinase 4 (MARK4), a promising target in neurodegenerative diseases like Alzheimer's. nih.gov Studies on 4,6-disubstituted pyrimidines, which are structurally analogous to 6-phenylpyrimidine-4-carboxamides, have demonstrated their potential as MARK4 inhibitors. nih.gov

Furthermore, derivatives of 2-phenylpyrimidine-4-carboxamide (B13652400) have been identified as potent antagonists of the P2Y12 receptor, a key player in platelet aggregation. Optimization of this series led to the discovery of clinical candidates with nanomolar potency. In the realm of cancer research, four series of 4-morpholino-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine derivatives bearing a phenylpyrimidine carboxamide scaffold were designed as potential PI3K inhibitors. Some of these compounds exhibited moderate cytotoxic activity against various cancer cell lines. The structural similarity of these successful kinase inhibitors to this compound highlights the potential of this scaffold in developing targeted therapies for a range of diseases.

Table 2: Kinase Inhibitory Activity of Related Pyrimidine Derivatives

| Compound Class | Target Kinase | Key Findings | Reference |

| 4,6-Disubstituted Pyrimidines | MARK4 | Identified as potential inhibitors for neurodegenerative diseases. | nih.gov |

| 2-Phenylpyrimidine-4-carboxamide Analogs | P2Y12 Receptor | Led to the discovery of clinical candidates with nanomolar potency. | |

| Phenylpyrimidine Carboxamide Derivatives | PI3Kα | Showed moderate cytotoxicity against cancer cell lines. |

This table is for illustrative purposes and presents data on structurally related compound classes.

Role in the Development of Fungicides and Herbicide Safeners

The pyrimidine core is a common feature in many commercial agrochemicals, including fungicides and herbicides. Fenclorim (4,6-dichloro-2-phenyl-pyrimidine), a commercial herbicide safener that also exhibits fungicidal activity, has served as a lead compound for the development of new agricultural agents. Herbicide safeners are crucial for protecting crops from the phytotoxic effects of herbicides without diminishing their efficacy against weeds.

Researchers have synthesized series of 4-chloro-6-substituted phenoxy-2-phenylpyrimidine derivatives based on the fenclorim structure. These studies revealed that some of the new compounds possessed fungicidal activity against plant pathogens like Sclerotinia sclerotiorum and Thanatephorus cucumeris, in some cases exceeding the efficacy of the commercial fungicide pyrimethanil. Moreover, certain derivatives exhibited excellent safening activity, significantly improving crop protection compared to fenclorim. The mechanism of action for many safeners involves the enhancement of detoxifying enzymes in the crop plant.

While direct research on this compound for these applications is limited in the available literature, the success of structurally similar compounds strongly suggests its potential as a scaffold for the development of novel fungicides and herbicide safeners.

Chemical Biology Tool Development and Mechanistic Probes

Chemical biology tools, such as molecular probes, are invaluable for dissecting complex biological processes and identifying new therapeutic targets. Small molecules with well-defined biological activities can be adapted into probes to study their target proteins and associated pathways.

In the context of the antitubercular 6-dialkylaminopyrimidine carboxamides, these compounds themselves have served as mechanistic probes. Their unique activity profile and lack of cross-resistance with existing drugs prompted investigations into their mode of action, leading to the identification of novel potential drug targets in Mtb. nih.govnih.gov The synthesis of various analogs and the study of their structure-activity relationships have provided insights into the molecular requirements for target engagement.

While the development of this compound derivatives specifically as chemical probes for broader applications is not extensively reported, their inherent biological activities make them suitable candidates for such endeavors. For instance, by incorporating reporter tags or photo-activatable groups, these compounds could be transformed into powerful tools for target identification and validation, not only in the context of tuberculosis but also for their other potential activities, such as kinase or cholinesterase inhibition. The synthesis of probe molecules is a common strategy to elucidate the mechanism of action of bioactive compounds.

Q & A

Basic Research Questions

Q. What are the critical steps and reaction conditions for synthesizing 6-Phenylpyrimidine-4-carboxamide derivatives?

- Methodological Answer : Synthesis typically involves multi-step reactions, including condensation, cyclization, and functionalization. For example, pyrimidine derivatives are synthesized via condensation of aldehydes (e.g., 4-chlorobenzaldehyde) with aminopyridines in solvents like DMF or toluene, using catalysts such as palladium or copper . Chlorination with phosphoryl chloride (POCl₃) followed by amination with ammonium acetate is another common route . Reaction optimization includes temperature control (80–120°C) and inert atmospheres to prevent side reactions.

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Analytical techniques include:

- NMR spectroscopy (¹H/¹³C) to confirm substituent positions and aromatic ring integrity.

- HPLC (≥95% purity threshold) with UV detection at 254 nm for quantifying impurities.

- Mass spectrometry (ESI-TOF) for molecular weight validation .

- X-ray crystallography for resolving stereochemistry in crystalline derivatives .

Q. What safety protocols are essential when handling pyrimidine derivatives in the lab?

- Methodological Answer :

- Use PPE (gloves, goggles, lab coats) to avoid dermal/ocular exposure.

- Work under fume hoods to prevent inhalation of volatile intermediates.

- Segregate waste in labeled containers for professional disposal to avoid environmental contamination .

- Follow hazard codes (e.g., H303+H313+H333) and emergency protocols for spills .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields of this compound analogues?

- Methodological Answer :

- Catalyst screening : Test Pd/C, CuI, or organocatalysts for coupling reactions.

- Solvent effects : Compare polar aprotic solvents (DMF, DMSO) vs. non-polar (toluene) for solubility and reaction rates .

- Temperature gradients : Use microwave-assisted synthesis to reduce reaction times (e.g., from 24h to 2h at 150°C).

- In-line monitoring : Employ FTIR or Raman spectroscopy to track intermediate formation .

Q. How should researchers address contradictions in reported biological activities of pyrimidine derivatives?

- Methodological Answer :

- Cross-validation : Replicate assays (e.g., enzyme inhibition, cytotoxicity) under standardized conditions (pH, temperature, cell lines).

- Dose-response analysis : Test a broader concentration range (nM to mM) to identify non-linear effects.

- Structural analogs : Compare activity trends across derivatives with incremental substituent changes to isolate key functional groups .

- Meta-analysis : Aggregate data from PubChem, NIST, and peer-reviewed studies to identify consensus mechanisms .

Q. What methodologies are effective for elucidating the mechanism of action of this compound as a kinase inhibitor?

- Methodological Answer :

- Kinase profiling : Use high-throughput screens (e.g., KinomeScan) to identify target kinases.

- Molecular docking : Simulate binding interactions with CDK2/cyclin E using AutoDock Vina or Schrödinger Suite.

- Cellular assays : Measure cell-cycle arrest (flow cytometry) and apoptosis markers (caspase-3/7 activation) in cancer models .

- Isothermal titration calorimetry (ITC) : Quantify binding affinity (Kd) and stoichiometry .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.